molecular formula C15H12BrNO4 B14182006 Methyl 3-(4-bromobenzamido)-2-hydroxybenzoate CAS No. 918943-20-1

Methyl 3-(4-bromobenzamido)-2-hydroxybenzoate

Cat. No.: B14182006
CAS No.: 918943-20-1
M. Wt: 350.16 g/mol
InChI Key: FJXSCJREJLLXHD-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromobenzamido)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromobenzamido group attached to a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromobenzamido)-2-hydroxybenzoate typically involves the reaction of 4-bromobenzoyl chloride with 3-amino-2-hydroxybenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromobenzamido)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the amide group can undergo reduction to an amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation would produce a quinone derivative.

Scientific Research Applications

Methyl 3-(4-bromobenzamido)-2-hydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromobenzamido)-2-hydroxybenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromobenzamido group may facilitate binding to these targets, while the hydroxybenzoate moiety could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorobenzamido)-2-hydroxybenzoate
  • Methyl 3-(4-fluorobenzamido)-2-hydroxybenzoate
  • Methyl 3-(4-iodobenzamido)-2-hydroxybenzoate

Uniqueness

Methyl 3-(4-bromobenzamido)-2-hydroxybenzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different binding affinities and selectivities in biological systems .

Properties

CAS No.

918943-20-1

Molecular Formula

C15H12BrNO4

Molecular Weight

350.16 g/mol

IUPAC Name

methyl 3-[(4-bromobenzoyl)amino]-2-hydroxybenzoate

InChI

InChI=1S/C15H12BrNO4/c1-21-15(20)11-3-2-4-12(13(11)18)17-14(19)9-5-7-10(16)8-6-9/h2-8,18H,1H3,(H,17,19)

InChI Key

FJXSCJREJLLXHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)Br)O

Origin of Product

United States

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